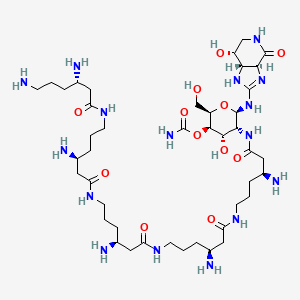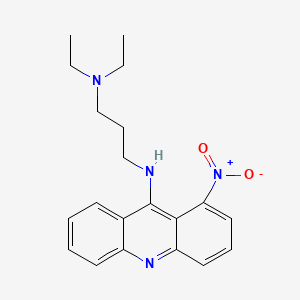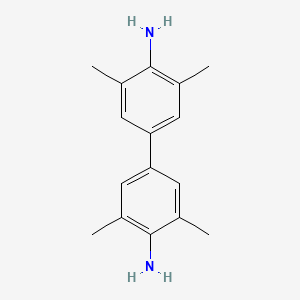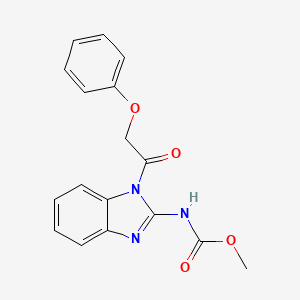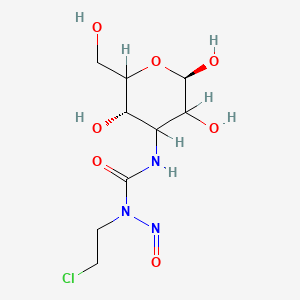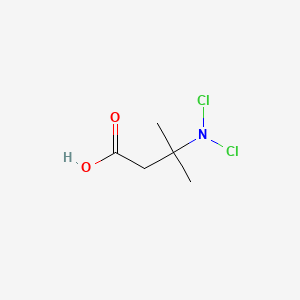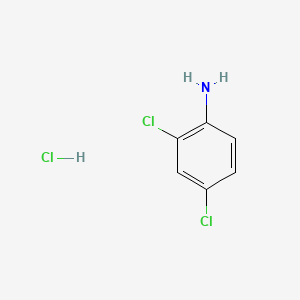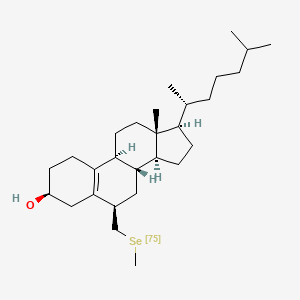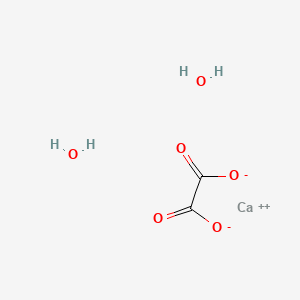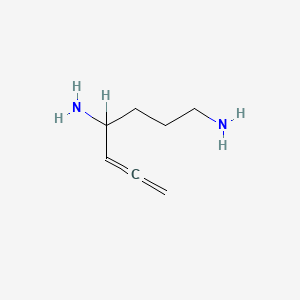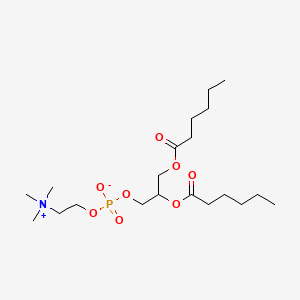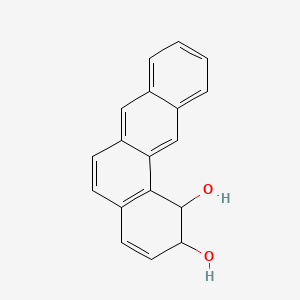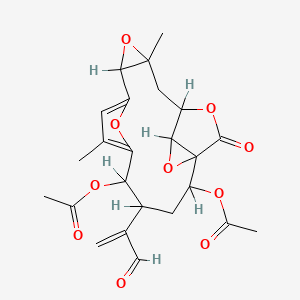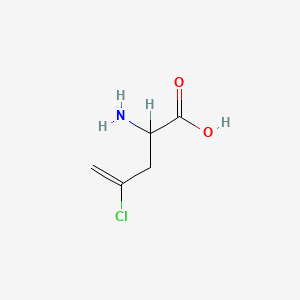
2-Amino-4-chloro-4-pentenoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-4-chloro-4-pentenoic acid is a natural product found in Amanita pseudoporphyria with data available.
Applications De Recherche Scientifique
Infrared Spectroscopy of Coordination Complexes : 2-Amino-4-chloro-4-pentenoic acid, among other similar compounds, has been studied for its infrared spectra in relation to its metal complexes with nickel-II, copper-II, and zinc-II. These complexes demonstrate covalent nitrogen-to-metal bonds and have implications in understanding the resonance structure of the carboxylate ion in metal coordination compounds (Moreno, Dittmer, & Quagliano, 1960).
Enzymatic Inactivation Studies : L-2-amino-4-chloro-4-pentenoic acid (L-ACP) has been observed to inactivate L-methionine γ-lyase, a mechanism that involves enzymatic dehalogenation and could form a basis for understanding specific enzyme interactions (Esaki et al., 1989).
Bacterial Dehalogenation and Deamination : Research has identified enzymes in Proteus mirabilis that can catalyze the release of chloride ion from L-2-amino-4-chloro-4-pentenoic acid, leading to the formation of 2-keto-4-pentenoic acid, ammonia, and chloride ion. This finding is significant for understanding bacterial metabolism and enzymatic reactions (Moriguchi, Hoshino, & Hatanaka, 1987).
Synthesis of 4-Hydroxyproline Derivatives : Studies have shown that derivatives of 2-amino-4-pentenoic acid can be used in the synthesis of 4-hydroxyproline derivatives, which have potential applications in the development of new pharmaceuticals and biochemical research (Krishnamurthy, Arai, Nakanishi, & Nishino, 2014).
Characterization in Amanita cokeri Extract : The presence of 2-amino-4-chloro-4-pentenoic acid has been identified in the mushroom Amanita cokeri, contributing to the understanding of the biochemical composition and potential biological activities of mushrooms (Drehmel & Chilton, 2002).
Use in Amino Acid Protection and Resolution : N-Substituted 2-amino-4-pentenoic acid derivatives have been shown to assist in the chromatographic separation of amino acid isomers, which is crucial for the study and synthesis of various biologically active compounds (Lodder, Wang, & Hecht, 2000).
Synthesis of Hydroxyproline from Derivatives : Research has explored the synthesis of hydroxyproline, an important amino acid in collagen, from derivatives of 2-amino-4-pentenoic acid. This synthesis process has implications in the study of amino acids and protein structure (Gaudry, Berlinguet, Langis, & Paris, 1956).
Effect on Glutamate Decarboxylase : 2-Amino-4-chloro-4-pentenoic acid derivatives have been studied for their effect on brain glutamate decarboxylase, an enzyme involved in neurotransmitter synthesis. This research helps in understanding neurochemical pathways and potential targets for neurological disorder treatments (Reingold & Orlowski, 1979).
Propriétés
Numéro CAS |
55528-30-8 |
|---|---|
Nom du produit |
2-Amino-4-chloro-4-pentenoic acid |
Formule moléculaire |
C5H8ClNO2 |
Poids moléculaire |
149.57 g/mol |
Nom IUPAC |
2-amino-4-chloropent-4-enoic acid |
InChI |
InChI=1S/C5H8ClNO2/c1-3(6)2-4(7)5(8)9/h4H,1-2,7H2,(H,8,9) |
Clé InChI |
WLZNZXQYFWOBGU-UHFFFAOYSA-N |
SMILES |
C=C(CC(C(=O)O)N)Cl |
SMILES canonique |
C=C(CC(C(=O)O)N)Cl |
Autres numéros CAS |
5452-25-5 |
Synonymes |
2-amino-4-chloro-4-pentenoic acid L-ACP |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



